Cinamolol vs. Propranolol: Lower Predicted LogD (pH 7.4) Indicating Distinct Distribution Properties
Cinamolol exhibits a predicted LogD at pH 7.4 of -0.08, representing a 55-fold lower lipophilicity compared to propranolol under physiological pH conditions [1][2]. This difference arises from the polar cinnamate ester moiety in Cinamolol versus the lipophilic naphthalene ring in propranolol.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = -0.08 (predicted) |
| Comparator Or Baseline | Propranolol: LogD = 1.2 (experimental) |
| Quantified Difference | ΔLogD ≈ 1.28 (55-fold lower lipophilicity for Cinamolol) |
| Conditions | ACD/Labs prediction for Cinamolol; experimental shake-flask measurement for propranolol at pH 7.4 |
Why This Matters
Lower LogD predicts reduced blood-brain barrier penetration and altered volume of distribution, which may be relevant for peripheral vs. central beta-blocker research applications.
- [1] ChemSpider. Predicted ACD/LogD at pH 7.4 for Cinamolol (CSID 4947759). View Source
- [2] DrugBank. Propranolol: LogD (pH 7.4) = 1.2. Accession DB00571. View Source
